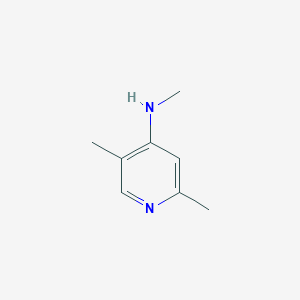

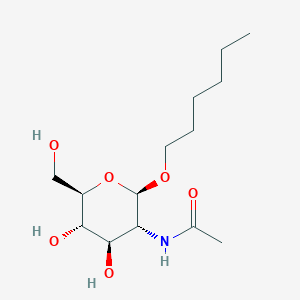

5-(tert-ブチルスルホニル)-2-モルホリノピリミジン-4-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is primarily investigated for its potential therapeutic applications in various cancers, including prostate cancer, diffuse large B-cell lymphoma, and breast cancer . The compound has shown promise in preclinical and clinical studies, particularly in targeting cancers that overexpress the c-Myc oncogene .

科学的研究の応用

Alobresib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study BET bromodomain inhibition and its effects on gene expression.

Biology: Investigated for its role in modulating cellular processes such as proliferation, apoptosis, and differentiation.

Medicine: Explored as a potential therapeutic agent for various cancers, particularly those with c-Myc overexpression. .

準備方法

合成ルートと反応条件: アロブレシブは、主要な中間体の形成とその後のカップリングを含む多段階プロセスによって合成されます最終生成物は、精製および結晶化工程によって得られます .

工業生産方法: アロブレシブの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、最終生成物の整合性と有効性を維持するための厳格な品質管理対策が含まれます。 アロブレシブは通常、粉末形態で製造され、安定性を維持するために管理された条件下で保管されます .

化学反応の分析

反応の種類: アロブレシブは、以下を含むさまざまな化学反応を起こします。

酸化: アロブレシブは、特定の条件下で酸化されて酸化誘導体となる可能性があります。

還元: アロブレシブは、還元されて異なる薬理学的特性を持つ還元型となる可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。

主要な生成物: これらの反応から生成される主要な生成物には、酸化された、還元された、および置換されたアロブレシブ誘導体が含まれ、それぞれ異なる薬理学的プロファイルを有します .

4. 科学研究への応用

アロブレシブは、以下を含む広範な科学研究への応用を持っています。

作用機序

アロブレシブは、BETブロモドメインタンパク質(BRD2、BRD3、BRD4、およびBRDT)に結合し、アセチル化ヒストンと転写因子の相互作用を阻害することによって効果を発揮します。この阻害は、細胞周期の進行、アポトーシス、分化に関与する遺伝子の転写調節を阻害します。アロブレシブの主要な分子標的はc-Mycがん遺伝子であり、これは多くの癌で過剰発現しています。 BETタンパク質を阻害することで、アロブレシブはc-Mycの発現を減らし、その結果、癌細胞の増殖と生存を阻害します .

類似の化合物:

ビラブレシブ(OTX015): 作用機序と治療用途が類似した別のBET阻害剤。

モリブレシブ(I-BET762): 血液悪性腫瘍の治療に使用されるBET阻害剤。

アパベタロン(RVX-208): 心血管疾患への応用がある選択的BET阻害剤.

アロブレシブの独自性: アロブレシブは、BETブロモドメインタンパク質に対する高い特異性と効力に特徴付けられます。アロブレシブは、特にc-Mycが過剰発現しているがんの前臨床モデルで顕著な有効性を示しています。 さらに、アロブレシブは優れた経口バイオアベイラビリティと良好な薬物動態特性を示し、今後の臨床開発における有望な候補となっています .

類似化合物との比較

Birabresib (OTX015): Another BET inhibitor with similar mechanisms of action and therapeutic applications.

Molibresib (I-BET762): A BET inhibitor used in the treatment of hematologic malignancies.

Apabetalone (RVX-208): A selective BET inhibitor with applications in cardiovascular diseases.

Uniqueness of Alobresib: Alobresib is unique in its high specificity and potency against BET bromodomain proteins. It has shown remarkable efficacy in preclinical models of cancer, particularly those with c-Myc overexpression. Additionally, Alobresib exhibits excellent oral bioavailability and favorable pharmacokinetic properties, making it a promising candidate for further clinical development .

特性

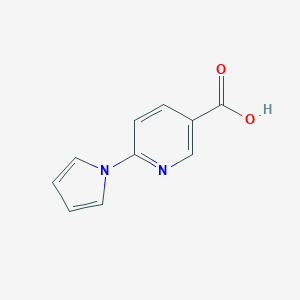

IUPAC Name |

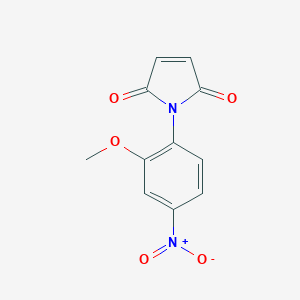

5-tert-butylsulfonyl-2-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-12(2,3)20(17,18)9-8-14-11(15-10(9)13)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHZZUDBHRLEQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381064 |

Source

|

| Record name | 5-(tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726641 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175202-11-6 |

Source

|

| Record name | 5-(tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)

![N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B67861.png)